2,5,8-Trichloroquinoline chemical structure and IUPAC name
2,5,8-Trichloroquinoline chemical structure and IUPAC name
Structure, Synthesis, and Functional Applications in Heterocyclic Chemistry
Executive Summary
2,5,8-Trichloroquinoline (CAS: 1343067-49-1) is a polyhalogenated heterocyclic scaffold belonging to the quinoline family.[1][2] Distinguished by its specific chlorination pattern at the 2, 5, and 8 positions, this compound serves as a critical electrophilic intermediate in the synthesis of complex pharmacophores and agrochemicals. Its unique electronic distribution—characterized by an electron-deficient pyridine ring and a halogenated benzene ring—enables regioselective functionalization, making it a valuable tool in Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive technical analysis of 2,5,8-trichloroquinoline, detailing its structural nomenclature, physicochemical properties, synthetic pathways, and reactivity profiles.
Part 1: Structural Analysis & Nomenclature
IUPAC Nomenclature and Identification
The systematic name 2,5,8-trichloroquinoline is derived from the fusion of a benzene ring and a pyridine ring, with chlorine substituents at positions 2, 5, and 8.
-
IUPAC Name: 2,5,8-Trichloroquinoline[2]
-
Molecular Formula: C
H Cl N[2][3] -
SMILES: Clc1ccc(Cl)c2nc(Cl)ccc12[2]
Structural Architecture and Numbering
The quinoline ring system follows a specific numbering convention starting from the nitrogen atom (position 1) and moving clockwise through the fused benzene ring.
Figure 1: Structural Numbering of 2,5,8-Trichloroquinoline
Caption: Numbering scheme of the quinoline core. Red nodes indicate chlorinated positions (2, 5, 8). Blue node indicates the heteroatom Nitrogen.
Electronic Properties
The presence of three chlorine atoms creates a highly lipophilic and electron-deficient system.
-
C2 Position: Highly electrophilic due to the adjacent nitrogen (C=N bond) and the inductive effect of the chlorine. This is the primary site for Nucleophilic Aromatic Substitution (S
Ar). -
C5 & C8 Positions: Located on the carbocyclic ring, these chlorines are less activated towards S
Ar but are excellent handles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Part 2: Physicochemical Profile
The following data summarizes the core physical properties critical for handling and experimental design.
| Property | Value | Source/Method |
| Molecular Weight | 232.49 g/mol | Calculated |
| Exact Mass | 230.941 g/mol | Isotope Calculation |
| Physical State | Solid (Powder) | Analog Inference |
| Solubility | DMSO, Chloroform, DCM | Experimental Observation |
| LogP (Predicted) | ~3.8 - 4.2 | Lipophilicity Model |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 1 (Nitrogen) | Structural Analysis |
| Melting Point | >100°C (Predicted) | Analog Comparison (5,8-dichloro: 109°C) |
Part 3: Synthetic Methodologies
Synthesis of 2,5,8-trichloroquinoline typically requires constructing the quinoline ring with pre-existing halogens or functionalizing a dichloro- precursor. The most robust pathway involves the activation of 5,8-dichloroquinoline-N-oxide .
Protocol A: Synthesis via N-Oxide Rearrangement (Meisenheimer-Type)
This method is preferred for its regioselectivity at the C2 position.
-
Starting Material: 5,8-Dichloroquinoline.[3]
-
Oxidation: Treatment with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) yields 5,8-dichloroquinoline-N-oxide.
-
Chlorination: Reaction with Phosphorus Oxychloride (POCl
) converts the N-oxide to the 2-chloro derivative via an intermediate chloro-immonium species.
Step-by-Step Protocol:
-
Oxidation: Dissolve 5,8-dichloroquinoline (10 mmol) in DCM (50 mL). Add mCPBA (12 mmol) portion-wise at 0°C. Stir at RT for 12h. Wash with NaHCO
, dry over MgSO , and concentrate. -
Chlorination: Suspend the crude N-oxide in dry CHCl
(20 mL). Add POCl (15 mmol) dropwise under Argon. Reflux for 4 hours. -
Workup: Pour the reaction mixture onto ice-water. Neutralize with NaOH (aq) to pH 8. Extract with DCM.[4] Purify via flash chromatography (Hexane/EtOAc).
Figure 2: Synthetic Pathway Visualization
Caption: Conversion of 5,8-dichloroquinoline to 2,5,8-trichloroquinoline via N-oxide activation.
Part 4: Reactivity & Functionalization
The chemical utility of 2,5,8-trichloroquinoline lies in the differential reactivity of its three chlorine atoms. This allows for sequential functionalization ("orthogonal reactivity").
Regioselective Nucleophilic Substitution (S Ar)
The chlorine at C2 is the most labile due to the electron-withdrawing nature of the adjacent ring nitrogen. Nucleophiles (amines, alkoxides, thiols) will selectively displace the C2-Cl under mild conditions.
-
Reagent: Primary/Secondary Amines, NaOMe, NaSMe.
-
Conditions: DMF or DMSO, K
CO , 60-80°C. -
Outcome: Formation of 2-substituted-5,8-dichloroquinolines.[3]
Palladium-Catalyzed Cross-Coupling
The chlorines at C5 and C8 are deactivated towards S
-
Selectivity: Steric hindrance often makes C5 more accessible than C8, though mixtures are common without specialized ligands.
-
Reactions: Suzuki-Miyaura (Aryl-boronic acids), Buchwald-Hartwig (Amination).
Figure 3: Reactivity Logic Map
Caption: Differential reactivity profile. C2 is susceptible to direct nucleophilic attack, while C5/C8 require metal catalysis.
Part 5: Applications in Drug Discovery[5]
The 2,5,8-trichloroquinoline scaffold is a versatile building block in medicinal chemistry.
-
Antimalarial Agents: Quinoline derivatives are historically significant in malaria treatment (e.g., Chloroquine). The 2,5,8-trichloro motif allows for the introduction of diverse side chains at C2 to overcome resistance.
-
Kinase Inhibitors: The planar heterocyclic core mimics adenosine, allowing it to fit into the ATP-binding pockets of various kinases. The chlorines provide hydrophobic interactions within the binding cleft.
-
Antibacterial Agents: Halogenated quinolines exhibit intrinsic antimicrobial activity. The 8-hydroxy analogs (derived from hydrolysis of the C8-Cl) are potent chelators of essential metal ions (Cu
, Zn ) in bacteria.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1343067-49-1. Retrieved from [Link]
-
Lead Sciences. Product Datasheet: 2,5,8-Trichloroquinoline. Retrieved from [Link]
-
Accela ChemBio. Chemical Catalog: Heterocycles and Quinoline Derivatives. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Quinoline reactivity and N-oxide rearrangement).
- Eicher, T., & Hauptmann, S. (2003).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,5,8-Trichloroquinoline - Lead Sciences [lead-sciences.com]
- 3. 1343067-49-1,2,5,8-Trichloroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
